C-4 Thioether Linkage Differentiates Target Engagement Profile from C-4 Amine-Linked [1,2,4]Triazolo[4,3-a]quinoxalines Used as BRD9 Binders
In a 2023 SAR study of [1,2,4]triazolo[4,3-a]quinoxaline-based BRD9 binders, an amine spacer at the C-4 position was identified as mandatory for bromodomain binding; compounds lacking this amine linker failed to engage BRD9 [1]. 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline bears a thioether (-S-) rather than amine (-NH-) linker at C-4. According to the published pharmacophore model, this structural difference predicts that the compound will not occupy the BRD9 acetyl-lysine binding pocket in the same manner as characterized amine-linked analogs such as compounds 24 and 36 (IC50 values in the low micromolar range for BRD9) [1]. Consequently, the compound is expected to exhibit a distinct target selectivity profile that avoids bromodomain engagement, a feature that may be advantageous for applications requiring exclusion of BRD9-mediated transcriptional effects.
| Evidence Dimension | C-4 linker type and predicted BRD9 binding |
|---|---|
| Target Compound Data | Thioether (-S-) linker at C-4; predicted inability to engage BRD9 based on published pharmacophore requirement for amine spacer |
| Comparator Or Baseline | Amine-linked analogs (e.g., compounds 24, 36) with IC50 in low micromolar range for BRD9 binding |
| Quantified Difference | Predicted loss of BRD9 binding due to thioether vs. amine substitution at C-4 (exact IC50 difference not measured for this compound) |
| Conditions | Based on 3D structure-based pharmacophore models and SAR from Gazzillo et al. (2023) for BRD9 bromodomain binding assays |
Why This Matters
For researchers designing selective chemical probes or screening libraries where BRD9 engagement is a confounding factor, the thioether substitution at C-4 offers a rational basis for selecting this compound over amine-linked analogs to avoid bromodomain-mediated off-target effects.
- [1] Gazzillo E, et al. Exploring the chemical space of functionalized [1,2,4]triazolo[4,3-a]quinoxaline-based compounds targeting the bromodomain of BRD9. Bioorg Chem. 2023;139:106677. View Source
